molecular formula C16H22N4O3 B2588431 ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 1445771-24-3

ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2588431
CAS No.: 1445771-24-3
M. Wt: 318.377
InChI Key: VZANDTICEUULAT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a pyrazole-based heterocyclic compound featuring a 3,5-dimethyl-substituted pyrazole core. Key functional groups include:

  • Cyano group (-CN) at the eth-1-en-1-yl position, contributing electron-withdrawing effects.
  • Propan-2-yl carbamoyl moiety [(CH₃)₂CH-CONH-], introducing hydrogen-bonding capacity and steric bulk.
  • Ethyl acetate ester at the pyrazole N1-position, influencing solubility and metabolic stability.

However, its exact biological or industrial roles remain uncharacterized in the provided evidence.

Properties

IUPAC Name

ethyl 2-[4-[2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-3,5-dimethylpyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-6-23-15(21)9-20-12(5)14(11(4)19-20)7-13(8-17)16(22)18-10(2)3/h7,10H,6,9H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZANDTICEUULAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)C=C(C#N)C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound, focusing on its pharmacological properties and applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring, a cyano group, and an ester functional group. Its IUPAC name indicates a sophisticated structure that allows for various interactions with biological targets. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring and subsequent modifications to introduce the cyano and ester functionalities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related compounds within the same chemical class. For instance, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate have shown significant antibacterial effects against various pathogens including Escherichia coli and Staphylococcus aureus . While specific data on ethyl 2-(4-{...}) is limited, the structural similarities suggest potential antimicrobial efficacy.

Enzyme Inhibition

The compound may exhibit enzyme inhibition properties, particularly targeting phosphodiesterase enzymes. Phosphodiesterase inhibitors are important in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) . The structural characteristics of ethyl 2-(4-{...}) indicate it could interact with similar enzymatic pathways.

The precise mechanism of action for ethyl 2-(4-{...}) remains to be fully elucidated. However, compounds with similar structures often act by binding to specific receptors or enzymes, altering their activity and leading to downstream biological effects. This mechanism is crucial in understanding how this compound can be utilized therapeutically.

Study on Related Compounds

A study focused on ethyl derivatives demonstrated significant biological activities, including:

CompoundActivityPathogen
Ethyl 2-(substituted benzylthio)AntibacterialE. coli, S. aureus
Ethyl 4-(5-substituted furan derivatives)AntifungalCandida albicans

These findings suggest that ethyl 2-(4-{...}) may share similar properties due to its structural components.

Pharmacological Applications

Research indicates that compounds structurally related to ethyl 2-(4-{...}) are being explored for their potential in drug development. Their ability to inhibit specific enzymes or microbial growth makes them candidates for further pharmacological studies.

Comparison with Similar Compounds

Research Implications and Gaps

  • Materials Science: Conjugated cyano-carbamoyl systems could exhibit unique optoelectronic properties.
  • Synthesis Optimization : Further studies using solvents like ethyl acetate () may improve yield and purity.

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